8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid 8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC13755103
InChI: InChI=1S/C12H20BNO4/c1-12(2,3)18-11(15)14-9-4-5-10(14)7-8(6-9)13(16)17/h6,9-10,16-17H,4-5,7H2,1-3H3
SMILES: B(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O
Molecular Formula: C12H20BNO4
Molecular Weight: 253.10 g/mol

8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid

CAS No.:

Cat. No.: VC13755103

Molecular Formula: C12H20BNO4

Molecular Weight: 253.10 g/mol

* For research use only. Not for human or veterinary use.

8-Boc-8-aza-bicyclo[3.2.1]oct-2-ene-3-boronic acid -

Specification

Molecular Formula C12H20BNO4
Molecular Weight 253.10 g/mol
IUPAC Name [8-[(2-methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boronic acid
Standard InChI InChI=1S/C12H20BNO4/c1-12(2,3)18-11(15)14-9-4-5-10(14)7-8(6-9)13(16)17/h6,9-10,16-17H,4-5,7H2,1-3H3
Standard InChI Key UPIWLOIVOXXOGF-UHFFFAOYSA-N
SMILES B(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O
Canonical SMILES B(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s core consists of a bicyclo[3.2.1]octene scaffold, a seven-membered ring system fused with a five-membered ring. The 8-aza designation indicates a nitrogen atom at position 8, which is protected by a Boc group (tert-butoxycarbonyl). At position 3, a boronic acid (-B(OH)₂) group provides reactivity for cross-coupling reactions. The Boc group enhances solubility in organic solvents and prevents unwanted side reactions at the nitrogen site during synthesis .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC₁₂H₂₀BNO₄
Molecular Weight253.10 g/mol
IUPAC Name[8-[(2-Methylpropan-2-yl)oxycarbonyl]-8-azabicyclo[3.2.1]oct-2-en-3-yl]boronic acid
InChI KeyUPIWLOIVOXXOGF-UHFFFAOYSA-N
Canonical SMILESB(C1=CC2CCC(C1)N2C(=O)OC(C)(C)C)(O)O

The bicyclic system imposes steric constraints that influence regio- and stereoselectivity in reactions, while the boronic acid group enables participation in Suzuki-Miyaura couplings .

Synthesis and Derivatives

Preparation of the Bicyclic Core

The 8-azabicyclo[3.2.1]octene skeleton is commonly synthesized via [3+2] cycloadditions of cyclopropanated pyrrole derivatives, as demonstrated by Sonnleitner et al. . Key steps include:

  • Cyclopropanation: Rhodium-catalyzed reaction of pyrrole with diazo compounds to form cyclopropane-fused intermediates.

  • Ring-Opening/Reclosure: Acid-mediated rearrangement yields the bicyclic structure.

  • Boc Protection: Treatment with di-tert-butyl dicarbonate under basic conditions installs the Boc group .

Boronic Acid Functionalization

Introducing the boronic acid group at position 3 is achieved through:

  • Suzuki Coupling Precursors: Conversion to pinacol boronate esters (e.g., tert-butyl 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-8-azabicyclo[3.2.1]oct-3-ene-8-carboxylate) via Miyaura borylation .

  • Hydrolysis: Acidic or basic hydrolysis of the boronate ester yields the free boronic acid.

Table 2: Representative Synthetic Routes

MethodReagents/ConditionsYieldReference
Miyaura BorylationPd(dppf)Cl₂, B₂Pin₂, KOAc75%
HydrolysisHCl (aq), THF, 0°C to RT90%

Applications in Organic Synthesis

Cross-Coupling Reactions

The boronic acid group enables participation in Suzuki-Miyaura couplings, forming carbon-carbon bonds with aryl halides. For example, reaction with 2-bromobenzothiophene yields biaryl derivatives used in dopamine transporter (DAT) inhibitors . Steric hindrance from the bicyclic system often necessitates optimized conditions:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dtbpf).

  • Base: Cs₂CO₃ or K₃PO₄.

  • Solvent: Dioxane/water mixtures at 80–100°C .

Asymmetric Catalysis

Chiral derivatives of this compound serve as ligands in enantioselective transformations. For instance, coordinating the boronic acid to rhodium or palladium centers induces asymmetry in hydrogenation or allylic alkylation reactions .

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